molecular formula C17H16N6O2 B13884695 4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide

4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide

Cat. No.: B13884695
M. Wt: 336.3 g/mol
InChI Key: VDNAYMSEGNFTCD-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide is a complex organic compound that features a pyrimidine core substituted with cyclopropylamino and oxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the cyclopropylamino and oxazolyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological targets.

    Medicine: Potential therapeutic applications include the development of drugs for treating various diseases.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substitutions, such as:

  • 4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H16N6O2

Molecular Weight

336.3 g/mol

IUPAC Name

4-(cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide

InChI

InChI=1S/C17H16N6O2/c18-15(24)13-9-19-17(22-16(13)20-11-5-6-11)21-12-3-1-10(2-4-12)14-7-8-25-23-14/h1-4,7-9,11H,5-6H2,(H2,18,24)(H2,19,20,21,22)

InChI Key

VDNAYMSEGNFTCD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC=C2C(=O)N)NC3=CC=C(C=C3)C4=NOC=C4

Origin of Product

United States

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